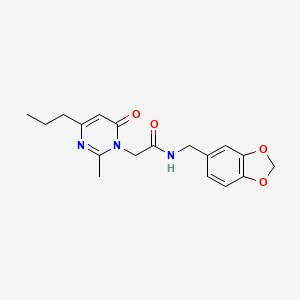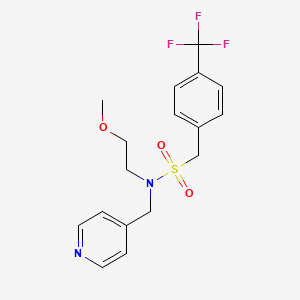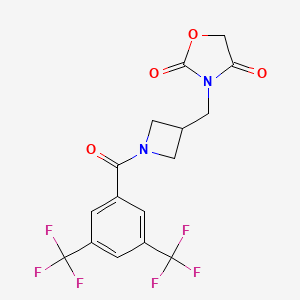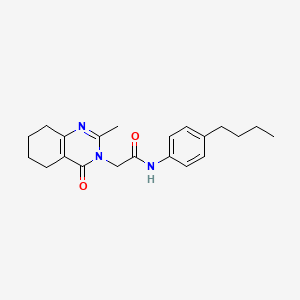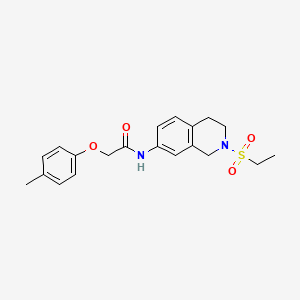
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide and similar compounds have been explored for their potential in inhibiting PNMT, an enzyme involved in the biosynthesis of the neurotransmitter epinephrine. Compounds with modifications to the sulfonamide nitrogen, such as N-trifluoroethyl sulfonamide and N-trifluoropropyl sulfonamide, have demonstrated remarkable potency and selectivity in inhibiting PNMT, indicating their potential for crossing the blood-brain barrier and influencing epinephrine-mediated pathways (Grunewald et al., 2005).
Aza-heterocycles Synthesis
Research on aza-heterocycles, important scaffolds in medicinal chemistry, has utilized similar tetrahydroisoquinoline compounds in synthetic pathways. The tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides has been employed to prepare fused isoquinoline lactams, demonstrating a method to assemble complex natural product scaffolds, which could be applied in the synthesis of diverse pharmacologically active compounds (Padwa et al., 2002).
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated how modifications to sulfonamide and sulfone moieties impact the binding and inhibitory potency of tetrahydroisoquinolines towards PNMT. These studies have revealed that sulfonamide oxygens form favorable interactions with PNMT, guiding the design of more potent inhibitors. This research provides insights into designing compounds with enhanced potency and selectivity for enzymes or receptors of interest (Grunewald et al., 2006).
Anticancer Activity
The synthesis and evaluation of tetrahydroisoquinoline derivatives, including methoxy-indolo[2,1-a]isoquinolines, have been explored for their anticancer activity. These compounds have shown cytostatic activity in vitro against leukemia and mammary tumor cells, highlighting the potential of tetrahydroisoquinoline scaffolds in developing new anticancer agents (Ambros et al., 1988).
Microwave-Assisted Synthesis and Enzyme Inhibition
Novel methodologies using microwave-assisted synthesis have been applied to the development of triazole analogues derived from tetrahydroisoquinoline compounds, demonstrating significant enzyme inhibitory activities. This approach highlights the efficiency of modern synthetic techniques in producing bioactive molecules capable of targeting enzymes like carbonic anhydrase and cholinesterases, offering potential therapeutic avenues for diseases associated with these enzymes (Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-10-16-6-7-18(12-17(16)13-22)21-20(23)14-26-19-8-4-15(2)5-9-19/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSIMVPOLOEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
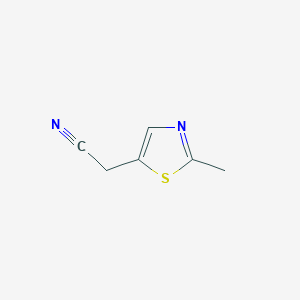
![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)
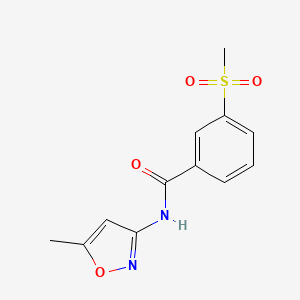
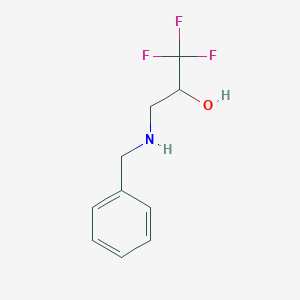
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2523643.png)

![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
